molecular formula C30H42O11 B158492 Decinnamoyltaxinine J CAS No. 84652-33-5

Decinnamoyltaxinine J

Cat. No. B158492
CAS RN: 84652-33-5
M. Wt: 578.6 g/mol
InChI Key: NTRHFSRAAXRZLC-FJANQRQLSA-N
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Description

Decinnamoyltaxinine J is a taxane isolate derived from Taxus brevifolia . It’s a natural product also found in Taxus wallichiana, and Taxus cuspidata .


Synthesis Analysis

The synthesis of taxanes like Decinnamoyltaxinine J involves a process called enantioselective total synthesis. This process has been applied to taxanes containing five oxygen atoms, such as decinnamoyltaxinine E and taxabaccatin III, for the first time. The synthesis involves 18 steps starting from a simple olefin material .


Molecular Structure Analysis

The molecular formula of Decinnamoyltaxinine J is C30H42O11 . Its IUPAC name is (1S,3S,4aR,5R,6R,8S,11R,12R,12aS)-3-Hydroxy-9,12a,13,13-tetramethyl-4-methylidene-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-6,10-methanobenzo10annulene-1,5,8,11,12-pentayl pentaacetate .


Chemical Reactions Analysis

The chemical oxidation of 2-deacetoxytaxinine J derivative using an excess of dimethyldioxirane (DMDO) results in a highly regio- and stereospecific hydroxylation of the C-1 position .


Physical And Chemical Properties Analysis

Decinnamoyltaxinine J has a molecular weight of 578.6 g/mol . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Isolation and Identification

Decinnamoyltaxinine J was isolated from Taxus brevifolia, along with other taxanes and acetylated taxol derivatives. This compound was identified based on spectroscopic properties, highlighting its significance in natural product chemistry, particularly within the taxane family, which includes notable compounds like taxol (Huang et al., 1982).

Taxanes and Cancer Research

Taxanes, a class of compounds to which Decinnamoyltaxinine J belongs, are known for their anticancer properties. These compounds are particularly significant in the treatment of ovarian, breast, lung, and prostate cancer. The isolation of Decinnamoyltaxinine J and other taxanes from Taxus species underscores their potential in oncological research (Tong et al., 2009).

Synthetic Approaches

Research has also focused on the synthesis of highly oxidized taxanes, including Decinnamoyltaxinine J. The development of concise synthetic routes for such compounds is crucial for advancing medicinal chemistry, potentially enabling more efficient production and accessibility for therapeutic applications (Yuan et al., 2016).

Two-Phase Total Synthesis of Taxanes

In a more targeted approach, two-phase total synthesis has been employed for taxanes, aiming to mimic nature's method of synthesis. This approach has been pivotal in the synthesis of Decinnamoyltaxinine J and other taxanes, offering insights into strategies and tactics that could be applied in the broader context of terpene synthesis and drug development (Kanda et al., 2020).

Safety And Hazards

When handling Decinnamoyltaxinine J, it’s recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure .

Future Directions

While specific future directions for Decinnamoyltaxinine J were not found in the search results, there is a general trend in the field of drug discovery towards repurposing non-oncology small-molecule drugs to improve cancer therapy . This could potentially include compounds like Decinnamoyltaxinine J.

properties

IUPAC Name

[(1R,2R,3R,5S,7S,8S,9R,10R,13S)-2,7,9,10-tetraacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O11/c1-13-21(36)12-23(38-16(4)32)30(10)25(13)26(39-17(5)33)20-11-22(37-15(3)31)14(2)24(29(20,8)9)27(40-18(6)34)28(30)41-19(7)35/h20-23,25-28,36H,1,11-12H2,2-10H3/t20-,21-,22-,23-,25-,26+,27+,28-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRHFSRAAXRZLC-FJANQRQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O11
Record name Decinnamoyltaxinine J
Source Wikipedia
URL https://en.wikipedia.org/wiki/Decinnamoyltaxinine_J
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401336357
Record name Decinnamoyltaxinine J
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decinnamoyltaxinine J

CAS RN

84652-33-5
Record name Decinnamoyltaxinine J
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
J Tong, J Lu, N Zhang, H Chi, K Yamashita… - Planta …, 2009 - thieme-connect.com
… Each 10 mL of the fraction was collected to give 5-decinnamoyltaxinine J (compound T 6 : 200 mg) and taxacin (compound T 9 : 50 mg). The other part of fraction B was applied to a …
Number of citations: 4 www.thieme-connect.com
DGI Kingston, DR Hawkins… - Journal of Natural …, 1982 - ACS Publications
… compound taxa-4(20),-lldiene-2tt,5a,7/3,9a, 10/3,13a-hexaol 2,7,9,10,13-pentaacetate(decinnamoyltaxinine J, 1). A third … Structural assignment of decinnamoyltaxinine J (1) was …
Number of citations: 124 pubs.acs.org
Y Li, F Qin, SM Wang, RX Guo, YF Zhang… - Chemistry & …, 2013 - Wiley Online Library
… III, 13α-acetyl-9dihydrobaccatin III, taxinine, 2-deacetoxytaxinine J, cephalomannine, 5-decinnamoyltaxuspine D, taxinine A, 5-epicanadensene, 2α-deacetyl-5α-decinnamoyltaxinine J, …
Number of citations: 11 onlinelibrary.wiley.com
BM Lange, CF Conner - Phytochemistry, 2021 - Elsevier
The pseudoalkaloid diterpene Taxol® (paclitaxel) emerged as a best-selling anti-cancer drug in the mid-1990s. The compound attracted considerable interest because of its unique …
Number of citations: 24 www.sciencedirect.com
AM Hall, XJ Tong, CJ Chang - Natural Product Letters, 1997 - Taylor & Francis
… were generated and the fifth fraction was hrther purified again using silica gel chromatography to afford a crystalline compound, 2-deacetoxy- 13 decinnamoyltaxinine J (1 mg). …
Number of citations: 6 www.tandfonline.com
YF Wang, QW Shi, M Dong, H Kiyota, YC Gu… - Chemical …, 2011 - ACS Publications
Yews (Taxus spp., Taxaceae) are slow-growing evergreen, nonresinous gymnospermous shrubs commonly used for ornamental landscaping or as construction material to build arbors (…
Number of citations: 195 pubs.acs.org
A Wahab, RA Khera, R Rehman, A Mushtaq… - Intl J Chem Biochem …, 2016 - iscientific.org
… 1-hydroxy-2-deacetoxy-5decinnamoyltaxinine J (another taxoid) was determined using clonogenic and MTT assays. Significant anticancer action was observed against Colo 320DM, …
Number of citations: 2 www.iscientific.org
J Kobayashi, H Hosoyama, X Wang… - Bioorganic & Medicinal …, 1997 - Elsevier
Among new taxoids, taxuspines A ∼ H and J ∼ T (1 ∼ 19), and known taxoids 20 ∼ 56 containing taxol (56) and taxol-type compounds 37 ∼ 44 with an N-acylphenylisoserine group …
Number of citations: 76 www.sciencedirect.com
DGI Kingston, G Samranayake… - Journal of Natural …, 1990 - ACS Publications
Earlier studies on the chemistry of taxol from the authors’ laboratory are summarized, and recent work is discussed in more detail. The earlier studies include the isola-tion of new …
Number of citations: 249 pubs.acs.org
GI Georg, TC Boge, ZS Cheruvallath, JS Clowers… - Taxol, 2021 - taylorfrancis.com
… C-13 W-benzoyl-3'phenylisoserine side chain, naturally occurring taxanes either possess a C-13 acetyl group such as lp-hydroxybaccatin I (22, Figure 9)32 and decinnamoyltaxinine J (…
Number of citations: 57 www.taylorfrancis.com

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